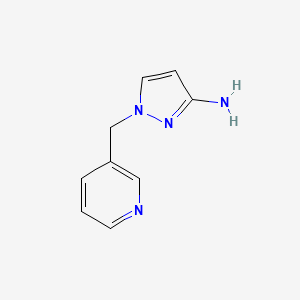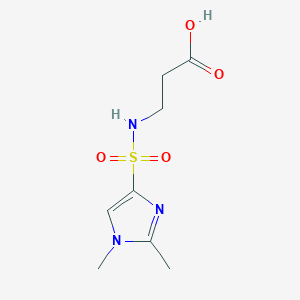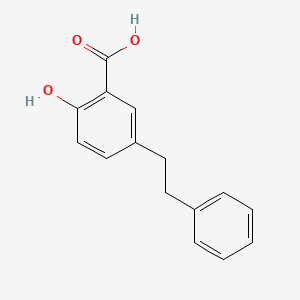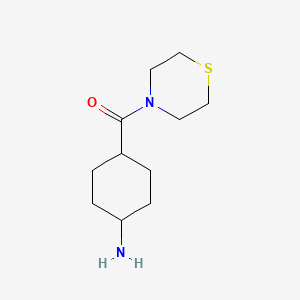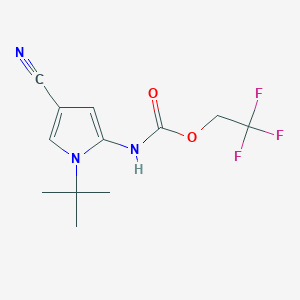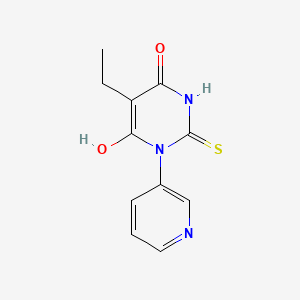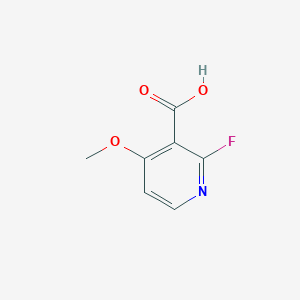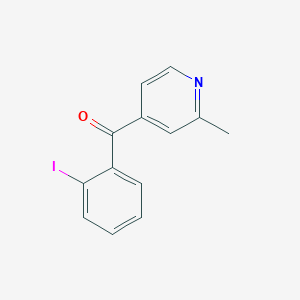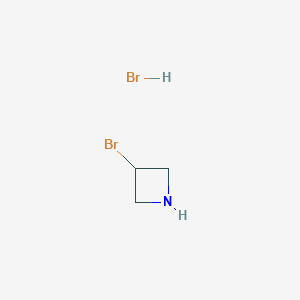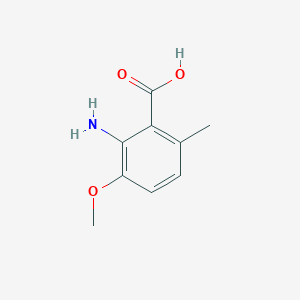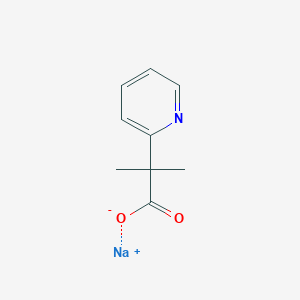
2-甲基-2-(吡啶-2-基)丙酸钠
描述
Sodium 2-methyl-2-(pyridin-2-yl)propanoate is a chemical compound . Unfortunately, there is not much information available about this compound .
Molecular Structure Analysis
The molecular formula of Sodium 2-methyl-2-(pyridin-2-yl)propanoate is C9H10NNaO2 . The InChI code is 1S/C9H11NO2.Na/c1-9(2,8(11)12)7-5-3-4-6-10-7;/h3-6H,1-2H3,(H,11,12);/q;+1/p-1 .Physical And Chemical Properties Analysis
The molecular weight of Sodium 2-methyl-2-(pyridin-2-yl)propanoate is 187.17 g/mol . It is a powder at room temperature .科学研究应用
金属离子检测中的分析应用
- 2-甲基-2-(吡啶-2-基)丙酸钠及其衍生物已用于分析化学,特别是毛细管电泳中,用于分离和测定常见的金属离子。密切相关的化合物盐酸甲基 3-氨基-3-(吡啶-3-基)丙酸酯 (MAPP) 与吡啶一起用作离子对试剂,以优化分离各种样品中的金属离子,如 Li+、Na+、Mg2+、Ca2+、Ba2+、Ni2+ 和 Zn2+,包括药用维生素制剂和水样 (Belin & Gülaçar, 2005)。
催化和化学合成
- 该化合物参与了新化学结构的合成。例如,通过桥断裂反应合成 N-杂环卡宾-PdCl-[(2-吡啶基)烷基羧酸酯]配合物,其中新配合物对芳基溴化物与 (苯并)恶唑的直接芳基化表现出有效的催化活性。值得注意的是,2-(吡啶-2-基)乙酸稳定的 NHC–Pd 配合物比 3-(吡啶-2-基)丙酸酯稳定的 NHC–Pd 类似物更有效 (Chen & Yang, 2018)。
材料科学和聚合物化学
- 该化合物在材料科学和聚合物化学中显示出相关性。例如,合成聚-4-[(吡啶-2-基-亚氨基)甲基]苯-1,3-二醇 (P-4-PIMBD),并通过多种方法对其进行表征,包括 FT-IR、UV-Vis、NMR 和元素分析。还研究了该聚合物及其金属配合物的热降解和电导率,从而深入了解了该材料的特性和潜在应用 (Kaya, Öksüzgülmez, & Güzel, 2008)。
安全和危害
Sodium 2-methyl-2-(pyridin-2-yl)propanoate has been classified as having specific target organ toxicity - single exposure (respiratory tract irritation) category 3, skin corrosion/irritation category 2, and serious eye damage/eye irritation category 2 . It is advised to avoid breathing dust and contact with skin and eyes. Protective clothing, gloves, safety glasses, and a dust respirator should be worn when handling this compound .
生化分析
Biochemical Properties
Sodium 2-methyl-2-(pyridin-2-yl)propanoate plays a significant role in biochemical reactions. It interacts with enzymes, proteins, and other biomolecules, influencing their activity and function. For instance, it may act as an inhibitor or activator of specific enzymes, thereby modulating biochemical pathways. The exact nature of these interactions can vary, but they often involve binding to active sites or allosteric sites on enzymes, altering their conformation and activity .
Cellular Effects
The effects of sodium 2-methyl-2-(pyridin-2-yl)propanoate on cells are diverse. It can influence cell signaling pathways, gene expression, and cellular metabolism. For example, it may activate or inhibit signaling pathways that regulate cell growth, differentiation, or apoptosis. Additionally, sodium 2-methyl-2-(pyridin-2-yl)propanoate can affect the expression of genes involved in metabolic processes, leading to changes in cellular metabolism .
Molecular Mechanism
At the molecular level, sodium 2-methyl-2-(pyridin-2-yl)propanoate exerts its effects through various mechanisms. It may bind to specific biomolecules, such as enzymes or receptors, altering their activity. This binding can result in enzyme inhibition or activation, changes in gene expression, or modulation of signaling pathways. The precise molecular interactions depend on the specific biomolecules involved and the context of the biochemical environment .
Temporal Effects in Laboratory Settings
In laboratory settings, the effects of sodium 2-methyl-2-(pyridin-2-yl)propanoate can change over time. The compound’s stability and degradation are important factors that influence its long-term effects on cellular function. Studies have shown that sodium 2-methyl-2-(pyridin-2-yl)propanoate remains stable under certain conditions, but it may degrade over time, leading to changes in its biochemical activity . Long-term exposure to the compound can result in sustained alterations in cellular processes, depending on the concentration and duration of exposure.
Dosage Effects in Animal Models
The effects of sodium 2-methyl-2-(pyridin-2-yl)propanoate vary with different dosages in animal models. At low doses, the compound may have minimal or beneficial effects, while higher doses can lead to toxic or adverse effects. Threshold effects are often observed, where a certain dosage is required to elicit a significant biological response. Toxicity studies have indicated that high doses of sodium 2-methyl-2-(pyridin-2-yl)propanoate can cause adverse effects, such as organ damage or disruption of normal physiological functions .
Metabolic Pathways
Sodium 2-methyl-2-(pyridin-2-yl)propanoate is involved in various metabolic pathways. It interacts with enzymes and cofactors that regulate metabolic flux and metabolite levels. For instance, it may influence the activity of enzymes involved in the synthesis or degradation of specific metabolites, thereby affecting overall metabolic balance. The compound’s role in these pathways can have significant implications for cellular metabolism and energy production .
Transport and Distribution
Within cells and tissues, sodium 2-methyl-2-(pyridin-2-yl)propanoate is transported and distributed through specific mechanisms. It may interact with transporters or binding proteins that facilitate its movement across cellular membranes. These interactions can influence the compound’s localization and accumulation within different cellular compartments. Understanding the transport and distribution of sodium 2-methyl-2-(pyridin-2-yl)propanoate is crucial for elucidating its biological effects .
Subcellular Localization
The subcellular localization of sodium 2-methyl-2-(pyridin-2-yl)propanoate plays a critical role in its activity and function. The compound may be directed to specific compartments or organelles through targeting signals or post-translational modifications. Its localization can affect its interactions with biomolecules and its overall biochemical activity. For example, localization to the mitochondria may influence energy production, while localization to the nucleus may impact gene expression .
属性
IUPAC Name |
sodium;2-methyl-2-pyridin-2-ylpropanoate | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C9H11NO2.Na/c1-9(2,8(11)12)7-5-3-4-6-10-7;/h3-6H,1-2H3,(H,11,12);/q;+1/p-1 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
DRIIYKVKCMUYNM-UHFFFAOYSA-M | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC(C)(C1=CC=CC=N1)C(=O)[O-].[Na+] | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C9H10NNaO2 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
187.17 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
CAS No. |
1039547-74-4 | |
| Record name | 2-Methyl-2-(pyridin-2-yl)propanoate, sodium salt | |
| Source | European Chemicals Agency (ECHA) | |
| URL | https://echa.europa.eu/information-on-chemicals | |
| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |
| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
体外研究产品的免责声明和信息
请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。


amino}acetic acid dihydrochloride](/img/structure/B1440069.png)
